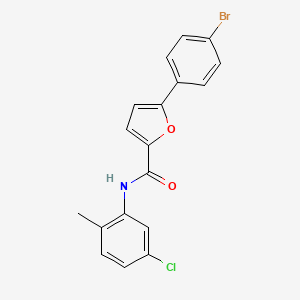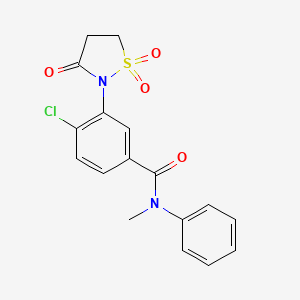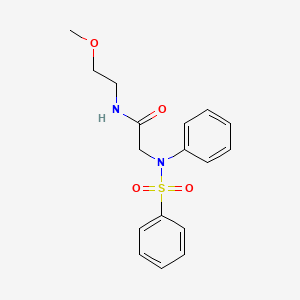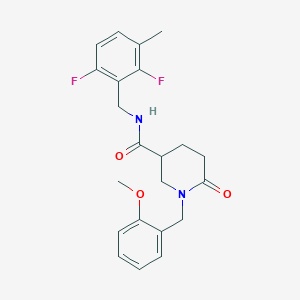
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC) that has been extensively studied for its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease. In preclinical studies, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce sickle cell adhesion to endothelial cells, suggesting a potential role in the treatment of sickle cell disease (Zhang et al., 2015).
Wirkmechanismus
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 selectively inhibits sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in regulating smooth muscle relaxation, platelet aggregation, and vascular tone. By inhibiting sGC, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 increases the levels of cGMP, leading to vasodilation and improved blood flow (Stasch et al., 2011).
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have potent vasodilatory effects in various animal models, including rats, dogs, and pigs (Stasch et al., 2011). In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to reduce inflammation and oxidative stress in animal models of pulmonary hypertension (Evgenov et al., 2011). 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has also been shown to reduce sickle cell adhesion to endothelial cells in vitro (Zhang et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. In addition, 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 has been shown to have good oral bioavailability and pharmacokinetic properties in various animal models (Stasch et al., 2011). However, one limitation of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 is its relatively short half-life, which may limit its therapeutic efficacy in some disease states (Lapp et al., 2013).
Zukünftige Richtungen
For 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 include the development of new sGC inhibitors and the exploration of its role in various physiological and pathological processes.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide 73-6691 involves several steps, including the reaction of 5-bromo-2-nitrobenzoic acid with 2-amino-5-chlorotoluene to form 5-bromo-2-nitro-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then treated with furfurylamine to produce 5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)-2-furamide. The final compound is obtained as a white powder with a purity of over 99% (Lapp et al., 2013).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-11-2-7-14(20)10-15(11)21-18(22)17-9-8-16(23-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIXCWDKEISKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)



![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)


![1-[2-({[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B4931701.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(2-propylphenoxy)ethyl]acrylamide](/img/structure/B4931710.png)